molecular formula C6H11Cl B13604436 2-(Chloromethyl)pent-1-ene

2-(Chloromethyl)pent-1-ene

Katalognummer: B13604436
Molekulargewicht: 118.60 g/mol
InChI-Schlüssel: UZINVYZHXQTKDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)pent-1-ene is an organic compound with the molecular formula C6H11Cl. It is a chlorinated derivative of pentene, characterized by the presence of a chlorine atom attached to the second carbon of the pentene chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)pent-1-ene can be synthesized through several methods. One common method involves the chlorination of pent-1-ene using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The process may also include purification steps such as distillation to separate the desired product from by-products and unreacted starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)pent-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like hydroxide ions or alkoxide ions under basic conditions.

    Elimination Reactions: Often require strong bases such as potassium tert-butoxide or sodium hydride.

    Addition Reactions: Usually occur in the presence of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under ambient conditions.

Major Products Formed

    Substitution Reactions: Formation of alcohols or ethers.

    Elimination Reactions: Formation of alkenes.

    Addition Reactions: Formation of dihalides or halohydrins.

Wissenschaftliche Forschungsanwendungen

2-(Chloromethyl)pent-1-ene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)pent-1-ene in chemical reactions involves the interaction of the chlorine atom and the double bond with various reagents. In substitution reactions, the chlorine atom is displaced by nucleophiles, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond. In addition reactions, the double bond reacts with electrophiles to form new bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Bromomethyl)pent-1-ene: Similar structure but with a bromine atom instead of chlorine.

    2-(Iodomethyl)pent-1-ene: Similar structure but with an iodine atom instead of chlorine.

    2-(Fluoromethyl)pent-1-ene: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

2-(Chloromethyl)pent-1-ene is unique due to the specific reactivity of the chlorine atom, which can participate in a wide range of chemical reactions. The presence of the double bond also allows for additional reactivity, making it a versatile compound in synthetic chemistry.

Eigenschaften

Molekularformel

C6H11Cl

Molekulargewicht

118.60 g/mol

IUPAC-Name

2-(chloromethyl)pent-1-ene

InChI

InChI=1S/C6H11Cl/c1-3-4-6(2)5-7/h2-5H2,1H3

InChI-Schlüssel

UZINVYZHXQTKDN-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=C)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.